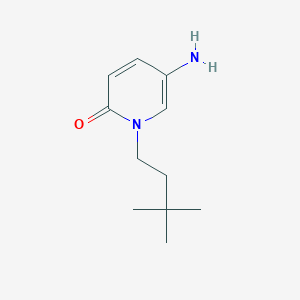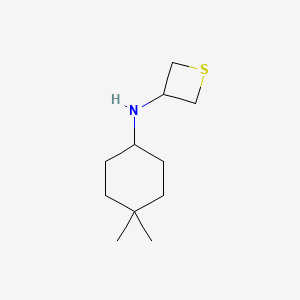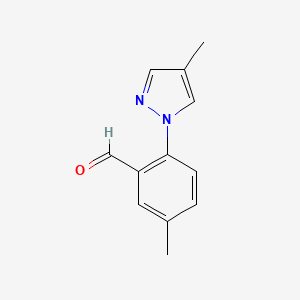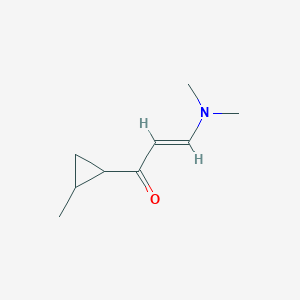
(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid is a compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an amino group at the 3-position of the propanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with an appropriate amino acid derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the necessary purity levels for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A simpler analog with similar reactivity but lacking the amino and propanoic acid groups.
3-Amino-5-chloropyridine: Similar structure but without the propanoic acid chain.
5-Chloro-3-pyridineboronic acid: Another derivative with different functional groups
Uniqueness
(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
InChI-Schlüssel |
NIAXTQSRQWQYDO-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC(=NC=C1Cl)[C@@H](CC(=O)O)N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


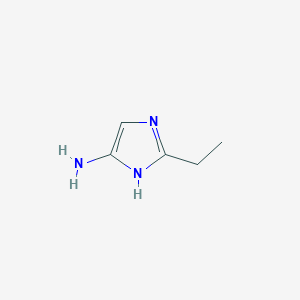
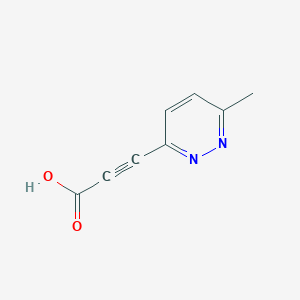

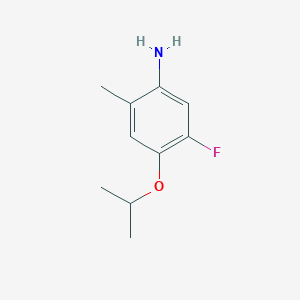
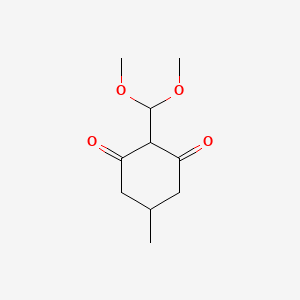

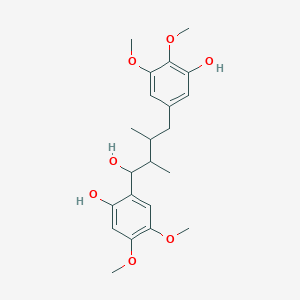
![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)

